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molecular formula C10H7NO2 B080063 8-Hydroxyquinoline-2-carboxaldehyde CAS No. 14510-06-6

8-Hydroxyquinoline-2-carboxaldehyde

Cat. No. B080063
M. Wt: 173.17 g/mol
InChI Key: SLBPIHCMXPQAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321730B2

Procedure details

8-hydroxy-2-methylquinoline (2 g, 12.4 mmol.), selenium dioxide (1.74 g, 15.8 mmol), 300 ml of pre-dried 1,4-dioxane, and 1.5 ml of water were mixed and stirred in a 1-L round bottom flask. The resulting solution was then refluxed for 24 h. The reaction was monitored until completion using TLC method. The reaction mixture was then filtered off, and the selenium metal was then washed with dichloromethane, and the combined filtrates were then evaporated off under reduced pressure. The crude product was then purified by sublimation under reduced pressure or by silica gel column chromatography to yield pure yellow needle crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2.[Se](=O)=[O:14].O1CCOCC1>O>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH:12]=[O:14])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C
Name
Quantity
1.74 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred in a 1-L round bottom flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered off
WASH
Type
WASH
Details
the selenium metal was then washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined filtrates were then evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by sublimation under reduced pressure or by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to yield pure yellow needle crystal

Outcomes

Product
Name
Type
Smiles
OC=1C=CC=C2C=CC(=NC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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